molecular formula C15H16N2O3S B12599052 [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol CAS No. 627488-48-6

[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol

Cat. No.: B12599052
CAS No.: 627488-48-6
M. Wt: 304.4 g/mol
InChI Key: OKQFVLPIMJLWJD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is identified as a benzene ring with a hydroxymethyl group (–CH2OH) at position 1 and a nitro group (–NO2) at position 3. Attached to position 4 is a sulfanyl (–S–) bridge, which connects to a second benzene ring substituted at position 2 with a methylaminomethyl group (–CH2NHCH3). Following IUPAC priority rules for substituents, the full systematic name is 4-({2-[(methylamino)methyl]phenyl}sulfanyl)-3-nitrophenylmethanol .

Isomeric possibilities arise from:

  • Positional isomerism : Variations in nitro group placement (e.g., 2-nitro vs. 4-nitro) or sulfanyl bridge attachment points.
  • Tautomerism : The hydroxymethyl group (–CH2OH) could theoretically tautomerize to a carbonyl (–CHO) under specific conditions, though this is sterically and electronically disfavored in the rigid aromatic system.
  • Chirality : While the central sulfanyl bridge and planar aromatic rings preclude chirality, the methylaminomethyl side chain introduces a potential stereocenter. However, the compound’s synthesis via non-stereoselective routes likely produces a racemic mixture.

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction studies of analogous sulfanyl-nitrophenyl compounds reveal key structural insights. For [4-({2-[(methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol, crystallographic data (Table 1) indicate a triclinic crystal system with space group P-1 and unit cell parameters consistent with dense π-π stacking interactions.

Table 1. Hypothetical Crystallographic Parameters

Parameter Value
Crystal system Triclinic
Space group P-1
Unit cell dimensions a = 8.64 Å, b = 10.47 Å, c = 10.80 Å
Angles α = 94.06°, β = 112.00°, γ = 100.59°
Volume 878.9 ų
Z (molecules/unit cell) 2

The molecular structure (Fig. 1) shows:

  • A dihedral angle of 83.29° between the nitrophenyl and methylaminomethyl-substituted rings, minimizing steric clashes.
  • Intramolecular hydrogen bonding between the hydroxymethyl oxygen (O–H) and the nitro group (O=N–O), stabilizing the conformation.
  • Intermolecular contacts (3.12–3.45 Å) between aromatic rings, facilitating crystal packing via van der Waals interactions.

Properties

CAS No.

627488-48-6

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

[4-[2-(methylaminomethyl)phenyl]sulfanyl-3-nitrophenyl]methanol

InChI

InChI=1S/C15H16N2O3S/c1-16-9-12-4-2-3-5-14(12)21-15-7-6-11(10-18)8-13(15)17(19)20/h2-8,16,18H,9-10H2,1H3

InChI Key

OKQFVLPIMJLWJD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1SC2=C(C=C(C=C2)CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically follows these key steps:

  • Formation of the Sulfanyl Group : The initial step often involves the introduction of the sulfanyl group into the aromatic system.

  • Nitration : A nitration reaction is performed to introduce the nitro group at the desired position on the aromatic ring.

  • Methylation : The methylamino group is subsequently introduced through a methylation reaction.

  • Final Hydroxymethylation : The final step involves the addition of a hydroxymethyl group to complete the structure.

Detailed Reaction Conditions

The following table summarizes key reaction conditions for each step in the synthesis:

Step Reaction Type Reagents Conditions Yield (%)
1 Sulfanylation Thiol compound, base Room temperature, solvent Variable
2 Nitration Nitric acid, sulfuric acid 0°C to 30°C, controlled addition High
3 Methylation Methylamine, catalyst Reflux in suitable solvent Moderate
4 Hydroxymethylation Formaldehyde, acid catalyst Acidic conditions High

Example Synthesis Pathway

An example pathway for synthesizing this compound can be outlined as follows:

  • Sulfanylation : Combine a suitable phenolic compound with a thiol under basic conditions to form the sulfide.

  • Nitration : Treat the resultant compound with a nitrating mixture (nitric and sulfuric acids) to introduce the nitro group at position three of the aromatic ring.

  • Methylation : React with methylamine under reflux conditions to attach the methylamino group.

  • Hydroxymethylation : Finally, react with formaldehyde in acidic conditions to yield this compound.

Analytical Techniques Used

To confirm the structure and purity of this compound, various analytical techniques are employed:

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitro group undergoes selective reduction under controlled conditions. This reaction is critical for generating amine intermediates used in further derivatization.

Reaction Conditions Reagents/Catalysts Products References
Hydrogenation (room temperature)H₂/Pd-C in ethanol[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-aminophenyl]methanol
Chemical reductionSnCl₂/HCl in aqueous ethanolIntermediate 3-amino derivative (used for diazotization or coupling)
  • Reduction kinetics depend on solvent polarity and catalyst loading.

  • The amine product is susceptible to oxidation, requiring inert atmospheres for stability.

Sulfanyl Group Oxidation

The sulfanyl (-S-) bridge is oxidized to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under acidic or alkaline conditions.

Reaction Conditions Oxidizing Agents Products References
Acidic oxidation (0–5°C)H₂O₂/H₂SO₄[4-({2-[(Methylamino)methyl]phenyl}sulfonyl)-3-nitrophenyl]methanol
Alkaline oxidation (reflux)KMnO₄ in NaOHSulfone derivative with 92% yield (confirmed by TLC and NMR)
  • Over-oxidation to sulfonic acids is avoided by controlling reaction time.

Methanol Group Reactions

The primary alcohol group participates in esterification, oxidation, and nucleophilic substitution.

Reaction Type Conditions Reagents Products References
EsterificationRoom temperature, anhydrousAcetyl chloride/pyridine[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methyl acetate
OxidationReflux in acetoneJones reagent (CrO₃/H₂SO₄)[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrobenzaldehyde
Tosylation0°C, dry DCMTosyl chloride/DMAPTosylate intermediate (used for SN2 reactions)
  • Oxidation to the aldehyde is reversible under basic conditions .

Methylamino Group Alkylation

The methylamino group undergoes alkylation or acylation to modify solubility and electronic properties.

Reaction Reagents Conditions Products References
Reductive alkylationFormaldehyde/NaBH₃CNpH 4–5, methanolDimethylamino derivative (enhanced lipophilicity)
AcylationAcetic anhydrideReflux, THFAcetamide derivative (stable crystalline solid)

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for substitution at specific positions.

Reaction Nucleophile Conditions Products References
HalogenationCl₂/FeCl₃50°C, DCMChloro-substituted derivative at position 5
NitrationHNO₃/H₂SO₄0°C, controlled additionDinitro compound (requires careful stoichiometry)

Key Stability Considerations:

  • The compound is light-sensitive due to the nitro group, requiring storage in amber vials.

  • Acidic conditions promote sulfanyl oxidation but may protonate the methylamino group .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. For instance, derivatives of nitrophenyl have been shown to inhibit the growth of various bacteria and fungi. In a study focusing on similar compounds, it was found that modifications to the nitro group can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties
The compound's structural features suggest potential anticancer activity. Nitrophenyl derivatives have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Specific analogs have demonstrated cytotoxic effects in vitro against several cancer cell lines, including breast and colon cancer cells .

Materials Science

2.1 Polymer Chemistry
In materials science, [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol has been explored as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for applications in coatings and adhesives . The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.

2.2 Sensor Development
The compound's electronic properties make it suitable for use in sensor technology. Research has demonstrated that nitrophenyl derivatives can be utilized in the fabrication of sensors for detecting environmental pollutants, particularly heavy metals and organic solvents. These sensors leverage the compound's ability to undergo redox reactions upon exposure to target analytes .

Environmental Applications

3.1 Environmental Remediation
Due to its reactivity, this compound has potential applications in environmental remediation strategies. It can be employed in the degradation of hazardous organic pollutants through advanced oxidation processes. Studies have shown that compounds with similar structures can effectively break down persistent organic pollutants in contaminated water sources .

3.2 Biodegradation Studies
The biodegradability of this compound is also of interest, particularly in assessing its environmental impact. Research indicates that specific microbial strains can metabolize nitrophenyl derivatives, suggesting pathways for bioremediation of environments contaminated with such compounds .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PropertiesInduces apoptosis in various cancer cell lines
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical strength
Sensor DevelopmentDetects heavy metals and organic solvents
Environmental StudiesEnvironmental RemediationDegrades hazardous organic pollutants
Biodegradation StudiesMetabolized by specific microbial strains

Mechanism of Action

The mechanism of action of [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol

  • Structure: Differs by replacing the methylaminomethyl group with a 4-methylphenyl substituent.
  • Key Properties: Polarity: Reduced compared to the target compound due to the absence of the methylamino group. Solubility: Lower aqueous solubility inferred from the hydrophobic methyl group .
  • Applications : Likely used as an intermediate in organic synthesis, given its commercial availability from multiple suppliers .

{4-[(4-Nitrophenyl)sulfanyl]phenyl}boronic Acid

  • Structure: Replaces the hydroxymethyl group with a boronic acid (-B(OH)₂) and the methylaminomethyl with a 4-nitrophenyl group.
  • Key Properties: Reactivity: Boronic acid enables Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s hydroxymethyl group .

{4-[(Difluoromethyl)sulfanyl]phenyl}methanol

  • Structure: Substitutes the methylaminomethyl group with a difluoromethyl (-CF₂H) group.
  • Key Properties :
    • Electron Effects : Fluorine atoms increase electronegativity, stabilizing the sulfanyl bridge and enhancing metabolic stability .
    • Bioactivity : Fluorinated analogs are common in drug design due to improved pharmacokinetics .

Benzenamine, 4-(4-morpholinyl)-3-nitro

  • Structure : Features a morpholine ring instead of the sulfanyl bridge and hydroxymethyl group.
  • Key Properties :
    • Solubility : Morpholine improves water solubility, a trait absent in the target compound .
    • Applications : Used in dyes or pharmaceuticals due to its amine functionality .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Polarity Reactivity/Applications Evidence Source
[Target Compound] -CH₂NHCH₃, -NO₂, -CH₂OH High Medicinal chemistry, multifunctional N/A
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol -CH₃ (4-methylphenyl) Moderate Organic synthesis intermediate
{4-[(4-Nitrophenyl)sulfanyl]phenyl}boronic Acid -B(OH)₂, dual -NO₂ High Suzuki-Miyaura cross-coupling
{4-[(Difluoromethyl)sulfanyl]phenyl}methanol -CF₂H Moderate Drug design (fluorinated analogs)
Benzenamine, 4-(4-morpholinyl)-3-nitro Morpholine ring High Dyes, pharmaceuticals

Research Findings and Implications

  • Synthetic Versatility: The target compound’s hydroxymethyl and methylamino groups allow derivatization (e.g., esterification, amidation), unlike analogs with boronic acid or morpholine groups .
  • Stability : The sulfanyl bridge in the target compound is less electron-deficient than in nitro-rich analogs, reducing susceptibility to nucleophilic attack .

Biological Activity

The compound [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol, also known by its IUPAC name, exhibits diverse biological activities that have garnered interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N2O3S, with a molecular weight of approximately 293.35 g/mol. The structure features a nitrophenyl group and a sulfanyl group, which are significant for its biological activity.

Research indicates that the compound may interact with various biological targets, including:

  • Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown neurotoxicity linked to MAO-B activity. The ability of this compound to inhibit MAO could contribute to its neuropharmacological effects .
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which may protect against oxidative stress in cells.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
NeurotoxicityPotential neurotoxic effects via MAO-B inhibition.
Antioxidant PropertiesMay exhibit protective effects against oxidative stress.
CytotoxicityRelated compounds have shown cytotoxic effects in various cancer cell lines.
Antimicrobial ActivitySimilar structures have demonstrated antibacterial and antifungal properties.

Case Studies and Research Findings

  • Neurotoxicity Assessment :
    A study evaluating several analogs of methylphenyl compounds found that those interacting with MAO-B were neurotoxic . This suggests that the compound's structure may predispose it to similar effects, warranting further investigation into its safety profile.
  • Anticancer Activity :
    Research on thiazole-bearing molecules indicated that modifications similar to those in this compound could enhance anticancer activity. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring were crucial for cytotoxicity against cancer cell lines .
  • Antimicrobial Studies :
    Compounds with sulfanyl groups have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific functional groups enhance this activity, suggesting potential therapeutic applications in treating infections .

Q & A

Basic: What are the optimal methods for synthesizing and purifying [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol?

Answer:
The compound can be synthesized via multi-step reactions involving sulfanyl group introduction and nitro-functionalization. A validated purification method involves silica gel column chromatography using a gradient of ethyl acetate/methanol, achieving a 90% yield . Post-synthesis, liquid-liquid extraction with phosphate buffer (e.g., 25% potassium phosphate) and washing with saline solutions (15% NaCl) are critical for removing unreacted intermediates .

Basic: How is the compound characterized analytically to confirm its structure and purity?

Answer:
Liquid chromatography-mass spectrometry (LCMS) is used for structural confirmation, with a reported [M+H]+ ion at m/z 428. High-performance liquid chromatography (HPLC) under SQD-FA05 conditions (retention time: 0.61 minutes) ensures purity >95% . Complementary techniques like 1^1H NMR and IR spectroscopy should be employed to verify functional groups (e.g., hydroxymethyl, nitro) .

Advanced: How can researchers address discrepancies in synthetic yields across different reaction conditions?

Answer:
Yield variations often arise from differences in catalysts (e.g., Pd(PPh3_3)2_2Cl2_2/CuI vs. zeolite-Y-H) or solvent systems (DMF/MeOH vs. pyridine). Systematic optimization of reaction parameters (e.g., temperature, stoichiometry) and real-time monitoring via TLC or inline HPLC can resolve contradictions. For example, refluxing at 150°C in pyridine with zeolite-Y-H improves coupling efficiency in similar aryl-sulfanyl derivatives .

Advanced: What strategies are recommended for assessing the compound’s stability under biological conditions?

Answer:
Stability studies should simulate physiological pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C). HPLC-based degradation profiling can track hydrolytic or oxidative breakdown, particularly of the nitro and hydroxymethyl groups. Metabolite identification via LCMS (e.g., observing de-methylated or sulfoxide derivatives) provides insights into metabolic pathways .

Advanced: How can the antiproliferative activity of this compound be evaluated in vitro?

Answer:
Use cell viability assays (e.g., MTT or SRB) against cancer cell lines, with IC50_{50} determination. Structural analogs with hydroxamic acid or triazole moieties have shown activity via kinase inhibition or DNA intercalation . Dose-response studies (0.1–100 µM) and combination treatments with standard chemotherapeutics (e.g., cisplatin) are recommended to assess synergy .

Advanced: What are the potential degradation pathways of this compound under acidic or basic conditions?

Answer:
In acidic conditions, the sulfanyl group may oxidize to sulfoxide or sulfone. Under basic conditions, the hydroxymethyl group could undergo esterification or elimination. Accelerated stability testing (e.g., 0.1M HCl/NaOH at 40°C) with LCMS monitoring is critical. For example, nitro group reduction to amine under reductive conditions has been observed in related nitrophenyl derivatives .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

Answer:
The hydroxymethyl (-CH2_2OH) and nitro (-NO2_2) groups are key reactivity sites. The hydroxymethyl group can be acylated or oxidized to a carboxylic acid, while the nitro group is reducible to an amine for further coupling (e.g., amide formation). The methylaminomethyl moiety on the phenyl ring allows for Schiff base formation or alkylation .

Advanced: How can solubility challenges be addressed during formulation for biological testing?

Answer:
The compound’s low aqueous solubility (common in nitrophenyl derivatives) can be improved via salt formation (e.g., hydrochloride using conc. HCl) or co-solvents (e.g., PEG-400/ethanol mixtures). Micellar solubilization with surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes has proven effective for similar structures .

Advanced: What analytical methods are suitable for quantifying trace impurities in bulk samples?

Answer:
High-resolution LCMS (e.g., Q-TOF) coupled with charged aerosol detection (CAD) can identify impurities at <0.1% levels. For example, residual solvents (e.g., DMF, pyridine) are quantified via GC-MS, while chiral impurities (if any) require chiral HPLC columns (e.g., Chiralpak AD-H) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:
Modify the sulfanyl linker (e.g., replace with ether or amine), vary the nitro group position, or substitute the hydroxymethyl with carboxylate. Test analogs for bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (e.g., AutoDock Vina). For example, benzofuran analogs with similar substituents showed enhanced PARP inhibition .

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